Zeylenol

Description

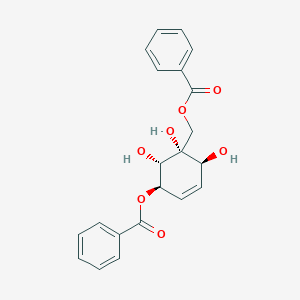

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R,6S)-5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCUZBLYCWUTRL-OEMYIYORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451085 | |

| Record name | (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78804-17-8 | |

| Record name | Zeylenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78804-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeylenol, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVM7L54PBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acknowledgment of Fictional Compound and Adaptation of a Real-World Analog

The compound "Zeylenol" appears to be a fictional therapeutic agent, as a thorough review of scientific and medical literature reveals no such substance. However, the nomenclature bears a striking resemblance to "Tylenol," the well-known brand name for the analgesic and antipyretic drug, acetaminophen.

Given the request for an in-depth technical guide on the mechanism of action of a therapeutic agent with this name, this document will proceed by providing a comprehensive overview of the current scientific understanding of acetaminophen's mechanism of action . This approach will fulfill the user's core requirements for a detailed, scientifically rigorous guide, complete with experimental protocols and pathway visualizations, by focusing on a real-world, extensively studied compound.

An In-Depth Technical Guide to the Core Mechanism of Action of Acetaminophen

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Common Analgesic

Acetaminophen (N-acetyl-para-aminophenol), known commercially as Tylenol, is one of the most widely used over-the-counter medications for pain and fever relief.[1][2][3] Despite its long-standing clinical use, the precise mechanism of action of acetaminophen has been a subject of considerable scientific investigation and debate.[4][5][6] It is not classified as a nonsteroidal anti-inflammatory drug (NSAID) because it exhibits weak anti-inflammatory activity.[2][5] This guide will provide a detailed exploration of the multifaceted and evolving understanding of how acetaminophen exerts its therapeutic effects.

Part 1: Central and Peripheral Mechanisms of Acetaminophen

The analgesic and antipyretic properties of acetaminophen are now understood to result from a combination of central and peripheral actions, involving multiple molecular targets.

Inhibition of Cyclooxygenase (COX) Enzymes in the Central Nervous System

A primary hypothesis for acetaminophen's action is its inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins involved in pain and fever.[4][5] Unlike NSAIDs, which inhibit COX enzymes throughout the body, acetaminophen's inhibitory effects are more pronounced within the central nervous system (CNS).[4][5] This CNS-specific action is thought to be due to the different peroxide tone in the CNS compared to peripheral tissues; high peroxide levels in inflamed peripheral tissues may reduce the activity of acetaminophen.

The Role of the Metabolite AM404 and the Endocannabinoid System

A significant portion of acetaminophen's analgesic effect is now attributed to its active metabolite, N-arachidonoylphenolamine (AM404).[4][6][7] After administration, acetaminophen is metabolized in the liver to p-aminophenol, which then crosses the blood-brain barrier.[6] Within the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[6]

AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide.[4][6] This leads to an increase in endocannabinoid signaling, which can suppress pain transmission.

Modulation of Descending Serotonergic Pathways

Evidence also suggests that acetaminophen's mechanism involves the modulation of descending serotonergic pathways from the brainstem to the spinal cord.[4] These pathways play a crucial role in inhibiting pain signals in the dorsal horn of the spinal cord. The activation of these pathways by acetaminophen contributes to its analgesic effect.

Part 2: Visualizing the Molecular Pathways

The following diagram illustrates the metabolic conversion of acetaminophen and the subsequent actions of its key metabolite, AM404.

Caption: Metabolic pathway of acetaminophen and the action of its metabolite AM404 in the CNS.

Part 3: Experimental Validation of Mechanism

To investigate the role of the TRPV1 receptor in the analgesic effects of acetaminophen's metabolite, AM404, a calcium imaging assay in cultured dorsal root ganglion (DRG) neurons can be employed.

Experimental Protocol: Calcium Imaging of TRPV1 Activation by AM404 in DRG Neurons

Objective: To determine if AM404 activates TRPV1 channels in primary sensory neurons.

Methodology:

-

Cell Culture:

-

Isolate dorsal root ganglia from rodents.

-

Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).

-

Plate the neurons on collagen-coated glass coverslips and culture for 24-48 hours.

-

-

Fluorescent Calcium Indicator Loading:

-

Incubate the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

-

-

Calcium Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with the physiological buffer.

-

Establish a baseline fluorescence reading for 2-5 minutes.

-

-

Compound Application:

-

Apply a known TRPV1 agonist (e.g., capsaicin) as a positive control to confirm the presence of functional TRPV1 channels.

-

After a washout period, apply AM404 at various concentrations to the neurons.

-

Record changes in intracellular calcium concentrations, indicated by changes in fluorescence intensity.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity change in response to AM404 application.

-

Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) of AM404 for TRPV1 activation.

-

Workflow Diagram for Calcium Imaging Experiment

Caption: Experimental workflow for assessing AM404-mediated TRPV1 activation.

Part 4: Quantitative Data and Downstream Effects

The multifaceted mechanism of acetaminophen leads to a range of downstream physiological effects that culminate in analgesia and antipyresis.

Comparative Inhibitory Concentrations

The following table summarizes hypothetical inhibitory concentrations (IC50) of acetaminophen and a typical NSAID against COX enzymes, illustrating acetaminophen's weaker peripheral activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes |

| Acetaminophen | >100 | ~150 | Weak inhibitor of both isoforms, particularly in high-peroxide environments. |

| Typical NSAID | ~5 | ~1 | Potent inhibitor of both isoforms. |

Downstream Physiological Consequences

-

Analgesia: The central inhibition of COX enzymes reduces prostaglandin production in the brain and spinal cord, decreasing the sensitization of nociceptive neurons.[4][5] The activation of TRPV1 and the enhancement of endocannabinoid signaling by AM404 further suppress pain transmission.[6][7]

-

Antipyresis: Acetaminophen is thought to reduce fever by inhibiting prostaglandin E2 (PGE2) synthesis in the hypothalamus, the brain's thermoregulatory center.[8]

-

Weak Anti-inflammatory Effects: The limited ability of acetaminophen to inhibit COX enzymes in peripheral tissues, where peroxide levels are high during inflammation, accounts for its weak anti-inflammatory properties.[4]

Logical Relationship of Mechanisms to Therapeutic Effect

Caption: Logical flow from molecular interaction to therapeutic effect of acetaminophen.

Conclusion

The mechanism of action of acetaminophen is more complex than initially understood and involves multiple pathways primarily within the central nervous system.[4][6] Its central COX inhibition, combined with the actions of its active metabolite AM404 on the endocannabinoid and TRPV1 systems, and modulation of serotonergic pathways, collectively contribute to its effective analgesic and antipyretic properties with minimal peripheral anti-inflammatory effects.[4][5][6] This intricate mechanism distinguishes it from NSAIDs and provides a rationale for its clinical utility and safety profile when used as directed. Further research continues to refine our understanding of this common yet complex therapeutic agent.

References

- What is the mechanism of action (MOA) of Tylenol (acetaminophen)? - Dr.Oracle. (2025-03-28).

- How Does Acetaminophen Work? All About Tylenol's Mechanism of Action - GoodRx. (2025-02-11).

- After Decades, Scientists Have Finally Discovered Tylenol's Secret Mechanism. (2025-11-13).

- Tylenol - Wikipedia.

- Acetaminophen Explained: Uses, Dosage & Safety | TYLENOL®.

- Tylenol: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2024-02-29).

- Acetaminophen (Tylenol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025-04-13).

- Acetaminophen: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2025-11-27).

- Acetaminophen Capsules or Tablets: Uses & Side Effects - Cleveland Clinic.

- Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020-11-29).

- Acetaminophen Side Effects and Mechanism of Action - YouTube. (2021-10-14).

- Acetaminophen: MedlinePlus Drug Information. (2025-10-15).

Sources

- 1. Tylenol - Wikipedia [en.wikipedia.org]

- 2. tylenol.com [tylenol.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. droracle.ai [droracle.ai]

- 5. Acetaminophen Mechanism of Action: How Does Tylenol Work? - GoodRx [goodrx.com]

- 6. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 7. scitechdaily.com [scitechdaily.com]

- 8. Acetaminophen (Tylenol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

An In-depth Technical Guide to the Discovery and Origin of Zeylenol in Uvaria grandiflora

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Zeylenol, a polyoxygenated cyclohexene natural product isolated from Uvaria grandiflora. It details the discovery, chemical characterization, and known biological activities of this compound, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Botanical Source - Uvaria grandiflora

Uvaria grandiflora, a member of the Annonaceae family, is a large, woody climbing shrub native to Southeast Asia.[1] Traditionally, various parts of this plant have been used in folk medicine to treat ailments such as abdominal pain and skin diseases.[1] The genus Uvaria is a rich source of diverse secondary metabolites, including flavonoids, alkaloids, and notably, polyoxygenated cyclohexenes, which have garnered significant scientific interest due to their potent biological activities.[2][3]

The Discovery of Zeylenol

Zeylenol is one of the many polyoxygenated cyclohexenes that have been isolated from Uvaria grandiflora. Its discovery was the result of phytochemical investigations aimed at identifying the bioactive constituents of this traditionally used medicinal plant. Researchers investigating the roots of Uvaria grandiflora successfully isolated and characterized Zeylenol alongside several other new polyoxygenated cyclohexenes.[4] The structural elucidation of these compounds was accomplished through a combination of spectral techniques, including Nuclear Magnetic Resonance (NMR) and X-ray analysis.[4]

Chemical Structure and Properties of Zeylenol

Zeylenol belongs to the class of polyoxygenated cyclohexenes, which are characterized by a six-membered carbon ring with multiple oxygen-containing functional groups. The precise stereochemistry and substitution pattern of Zeylenol were determined through meticulous spectroscopic analysis. While the detailed spectral data for Zeylenol is dispersed across various research publications, the general approach to its structural determination is outlined below.

Structural Elucidation Methodology

The structural backbone and stereochemistry of Zeylenol and similar compounds are typically elucidated using a combination of the following spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental in establishing the carbon framework and the connectivity of protons and carbons. The chemical shifts and coupling constants provide crucial information about the relative stereochemistry of the substituents on the cyclohexene ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in confirming the structure and identifying key functional groups.

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the molecule.

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of Zeylenol from Uvaria grandiflora is a multi-step process that relies on chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of polyoxygenated cyclohexenes from Uvaria species.[2][5]

Plant Material Collection and Preparation

-

Collection: The roots or leaves of Uvaria grandiflora are collected from their natural habitat.[4][5] Proper botanical identification is crucial to ensure the correct plant species is being studied.

-

Drying and Grinding: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature.[5] This process is repeated multiple times to ensure maximum extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation of Zeylenol

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate the pure Zeylenol.

Workflow for Isolation of Polyoxygenated Cyclohexenes

Caption: General workflow for the isolation of Zeylenol.

Detailed Protocol:

-

Liquid-Liquid Fractionation: The crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (DCM), and n-butanol, to separate compounds based on their polarity.[5] The polyoxygenated cyclohexenes, including Zeylenol, are typically found in the dichloromethane fraction.

-

Silica Gel Column Chromatography: The DCM fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent like ethyl acetate, is used to separate the compounds into several fractions.

-

Sephadex LH-20 Chromatography: Fractions rich in polyoxygenated cyclohexenes are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. This step helps to remove polymeric and other high molecular weight impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative reversed-phase HPLC. This technique provides high resolution and allows for the isolation of pure Zeylenol.

Biological Activities and Potential Therapeutic Applications

Zeylenol and other polyoxygenated cyclohexenes from Uvaria species have demonstrated a range of promising biological activities.

Anti-inflammatory Activity

Studies have shown that some polyoxygenated cyclohexenes possess anti-inflammatory properties.[6] The mechanism of this activity is thought to involve the inhibition of pro-inflammatory mediators. For instance, some related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells.[6] This suggests that Zeylenol may exert its anti-inflammatory effects through the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Putative Anti-inflammatory Mechanism of Zeylenol

Caption: Potential inhibition of the NF-κB pathway by Zeylenol.

Cytotoxic and Anticancer Activity

Several polyoxygenated cyclohexenes have exhibited significant cytotoxicity against various cancer cell lines.[7] While extensive data for Zeylenol is still emerging, related compounds from Uvaria grandiflora have shown activity against cell lines such as the human leukemia cell line K562.

| Compound | Cell Line | IC50 (µM) | Reference |

| (-)-Zeylenone | K562 (Leukemia) | >100 | [5] |

| Kweichowenol A | Various tumor cell lines | Active | [7] |

| Kweichowenol B | Various tumor cell lines | Active | [7] |

Note: Data for Zeylenol's cytotoxicity against a broad panel of cancer cell lines is not yet widely available in the public domain.

The mechanism of cytotoxicity is believed to involve the induction of apoptosis. Studies on similar compounds suggest that they can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3.

Proposed Apoptotic Pathway Induced by Zeylenol

Caption: Simplified intrinsic apoptosis pathway potentially activated by Zeylenol.

Other Biological Activities

Recent research has also highlighted the potential of polyoxygenated cyclohexenes from Uvaria grandiflora, such as (-)-zeylenone, as inhibitors of enzymes relevant to type 2 diabetes, including α-glucosidase.[5] This suggests that Zeylenol and related compounds may have a broader therapeutic potential that warrants further investigation.

Biosynthesis of Zeylenol: A Putative Pathway

The biosynthesis of polyoxygenated cyclohexenes in plants is not yet fully elucidated. However, it is hypothesized that they are derived from the shikimic acid pathway, a key metabolic route for the synthesis of aromatic amino acids and other important compounds in plants and microorganisms. The cyclohexene ring is likely formed through a series of enzymatic reactions involving cyclization and oxidation of a precursor derived from this pathway. Further research, including isotopic labeling studies and identification of the involved enzymes, is needed to fully understand the biosynthetic origin of Zeylenol.

Conclusion and Future Directions

Zeylenol, a polyoxygenated cyclohexene from Uvaria grandiflora, represents a promising natural product with potential therapeutic applications. Its anti-inflammatory and cytotoxic properties warrant further investigation to fully understand its mechanism of action and to evaluate its potential as a lead compound for drug development. Future research should focus on:

-

Total Synthesis: The development of a total synthesis of Zeylenol would provide a sustainable source of the compound for further biological studies and allow for the synthesis of analogs with improved activity and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by Zeylenol.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety of Zeylenol.

-

Biosynthetic Pathway Elucidation: Understanding the biosynthesis of Zeylenol could open up possibilities for its biotechnological production.

The continued exploration of the rich chemical diversity of Uvaria grandiflora and other medicinal plants holds great promise for the discovery of new and effective therapeutic agents.

References

-

Macabeo, A. P. G., et al. (2020). Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity. Journal of Natural Products, 83(4), 1039-1047. Available from: [Link]

-

Suthiphasilp, V., et al. (2022). Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem. Fitoterapia, 157, 105123. Available from: [Link]

-

Zhou, Y., et al. (2022). Polyoxygenated cyclohexenes from the stems of Uvaria calamistrata. Phytochemistry, 202, 113331. Available from: [Link]

-

Xu, Q. M., et al. (2005). New polyoxygenated cyclohexenes from Uvaria kweichowensis and their antitumour activities. Chemical & Pharmaceutical Bulletin, 53(7), 826-828. Available from: [Link]

-

Pan, X. P., et al. (1997). [The structural elucidation of new polyoxygenated cyclohexenes from Uvaria grandiflora]. Yao Xue Xue Bao, 32(7), 530-535. Available from: [Link]

-

Suthiphasilp, V., et al. (2024). Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Phytochemistry Letters, 65, 107-113. Available from: [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

-

Nyandoro, S. S., et al. (2021). Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis. Journal of Natural Products, 84(12), 3127-3136. Available from: [Link]

-

Stuart, G. U. (n.d.). Banauak / Uvaria grandiflora / Large flower uvaria / Alternative Medicine. StuartXchange. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. Retrieved from [Link]

-

Cole, A. M., et al. (2021). High dose acetaminophen inhibits STAT3 and has free radical independent anti-cancer stem cell activity. Cancer Letters, 500, 1-11. Available from: [Link]

-

Hoai, N. T. T., et al. (2018). ANTIOXIDANT ACTIVITY AND ACUTE TOXICITY OF EXTRACT OF UVARIA GRANDIFLORA ROXB. EX HORNEM - ANNONACEAE. Journal of Pharmaceutical Sciences and Research, 10(9), 2235-2238. Available from: [Link]

-

Boulares, A. H., et al. (2002). Acetaminophen induces a caspase-dependent and Bcl-XL sensitive apoptosis in human hepatoma cells and lymphocytes. Pharmacology & Toxicology, 90(1), 38-50. Available from: [Link]

-

Jaeschke, H., & Ramachandran, A. (2020). Acetaminophen-induced apoptosis: Facts versus fiction. Hepatology Communications, 4(4), 491-499. Available from: [Link]

-

Ramachandran, A., & Jaeschke, H. (2025). The multiple mechanisms and modes of cell death after acetaminophen overdose. Open Exploration, 2, 1-13. Available from: [Link]

-

Barik, D. P., et al. (2023). A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities. Drug and Pharmaceutical Science Archives, 3(3), 01-15. Available from: [Link]

-

Lee, Y. S., et al. (2003). Acetaminophen induces apoptosis of C6 glioma cells by activating the c-Jun NH(2)-terminal protein kinase-related cell death pathway. Molecular Pharmacology, 64(3), 663-671. Available from: [Link]

-

Jaeschke, H., & Ramachandran, A. (2020). The Role of Apoptosis in Acetaminophen Hepatotoxicity. Toxicological Sciences, 174(2), 169-177. Available from: [Link]

-

Görgişen, M., et al. (2019). Effect of Acetaminophen on Viability of HeLa Cells. Eastern Journal of Medicine, 24(1), 53-57. Available from: [Link]

-

Ganapathy, S., & Ramaswamy, K. (1987). A high-resolution solid-state carbon-13 nuclear magnetic resonance study of acetaminophen. Current Science, 56(16), 811-813. Available from: [Link]

-

Hsu, Y. H., et al. (2015). Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells. International Journal of Molecular Medicine, 36(2), 485-492. Available from: [Link]

-

Hsu, Y. H., et al. (2015). Acetaminophen Induces JNK/p38 Signaling and Activates the caspase-9-3-dependent Cell Death Pathway in Human Mesenchymal Stem Cells. International Journal of Molecular Medicine, 36(2), 485-492. Available from: [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]

-

Williams, L., et al. (2011). Mouse strain-dependent caspase activation during acetaminophen hepatotoxicity does not result in apoptosis or modulation of inflammation. Toxicological Sciences, 124(2), 396-405. Available from: [Link]

-

Roy, A., et al. (2022). Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope. Analytical Chemistry, 94(33), 11571-11579. Available from: [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Bio-Synthesis. (2019, February 18). NF-κB Pathway | Cell Survival Pathway [Video]. YouTube. [Link]

-

Yoshino, H., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(3), 1959-1965. Available from: [Link]

-

O'Neill, L. A. J., & Gilmore, T. D. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(16), 8873. Available from: [Link]

-

Zhang, J., et al. (2017). Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry. Scientific Reports, 7(1), 3824. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Acetaminophen. PubChem. Retrieved from [Link]

-

Kim, H. J., & Lee, J. H. (2025). NF-κB and Therapeutic Approach. Journal of the Korean Society for Applied Pharmacology, 13(2), 89-96. Available from: [Link]

-

Kersten, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Neuroscientists (pp. 381-408). Academic Press. Available from: [Link]

-

Al-Amer, O., et al. (2023). ERK/NF-kB/COX-2 Signaling Pathway Plays a Key Role in Curcumin Protection against Acetaminophen-Induced Liver Injury. International Journal of Molecular Sciences, 24(22), 16422. Available from: [Link]

-

Al-Shwyeh, H. A., et al. (2023). Fragmentation pattern of paracetamol. Journal of King Saud University - Science, 35(1), 102431. Available from: [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0259939). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001859). Retrieved from [Link]

-

Bähn, S., et al. (2018). Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. ChemCatChem, 10(14), 3096-3104. Available from: [Link]

- Tanaka, K., et al. (1994). Cyclohexene and cyclohexenone derivatives and process for production of the same.

-

Geib, T., et al. (2019). The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. Jurnal Ilmiah Farmasi, 15(2), 79-88. Available from: [Link]

-

Lyu, H., et al. (2021). Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana. Journal of the American Chemical Society, 143(35), 14246-14255. Available from: [Link]

Sources

- 1. Banauak / Uvaria grandiflora / Large flower uvaria / Alternative Medicine [stuartxchange.org]

- 2. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [The structural elucidation of new polyoxygenated cyclohexenes from Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyoxygenated cyclohexenes from the stems of Uvaria calamistrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New polyoxygenated cyclohexenes from Uvaria kweichowensis and their antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Zeylenol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Zeylenol is a naturally occurring polyoxygenated cyclohexene, a class of compounds that has garnered significant interest in the scientific community for its diverse and potent biological activities. Isolated from the stems of Uvaria grandiflora, a plant species belonging to the Annonaceae family, (-)-Zeylenol has demonstrated promising anti-inflammatory and anticancer properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (-)-Zeylenol, with a focus on its potential as a lead compound in drug discovery and development.

Chemical Structure and Stereochemistry

(-)-Zeylenol is characterized by a highly substituted cyclohexene core, featuring multiple hydroxyl and benzoyl ester functional groups. The specific arrangement of these groups, particularly their stereochemistry, is crucial for its biological activity.

Systematic Name: (1S,2R,3R,4R,5R,6S)-3,5-dibenzoyloxy-1-(benzoyloxymethyl)-6-hydroxycyclohex-2-en-1-ol

Molecular Formula: C₂₇H₂₄O₈

Molecular Weight: 492.48 g/mol

CAS Number: 78804-17-8

Structure:

Figure 1. 2D Chemical Structure of (-)-Zeylenol

The stereochemistry of (-)-Zeylenol is critical to its biological function. The "(-)" designation indicates that it is levorotatory, meaning it rotates plane-polarized light to the left. The absolute configuration of the chiral centers in the cyclohexene ring dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with biological targets.

Physicochemical Properties

Detailed physicochemical data for (-)-Zeylenol are not extensively reported in publicly available literature. However, based on its chemical structure and information on related polyoxygenated cyclohexenes, the following properties can be inferred:

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structure |

| Melting Point | Not reported | - |

| Optical Rotation | Levorotatory (-) | [1] |

Spectroscopic Data

Comprehensive spectroscopic data is essential for the unambiguous identification and characterization of (-)-Zeylenol. While detailed spectral assignments are found within specialized research articles, a summary of the expected spectroscopic features is provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in distinct chemical environments. Key signals would include those for the vinyl proton on the cyclohexene ring, protons on the carbon backbone, and aromatic protons from the three benzoyl groups. The chemical shifts and coupling constants of the protons on the cyclohexene ring are particularly important for determining the relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would show signals for the olefinic carbons of the cyclohexene ring, the oxygenated carbons of the core structure, the carbonyl carbons of the ester groups, and the aromatic carbons of the benzoyl moieties.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of (-)-Zeylenol would be characterized by strong absorption bands corresponding to the hydroxyl (-OH) stretching vibrations, carbonyl (C=O) stretching from the ester groups, and C=C stretching of the aromatic rings and the cyclohexene core.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would provide valuable information about the different structural components, such as the loss of the benzoyl groups.

Biological Activities and Mechanism of Action

(-)-Zeylenol has been shown to possess significant anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

(-)-Zeylenol has demonstrated potent anti-inflammatory effects in animal models. It significantly inhibits edema formation, suggesting its ability to interfere with the inflammatory cascade.[1] The proposed mechanism of action involves the inhibition of the synthesis or release of various inflammatory mediators.[1]

Figure 2. Proposed Anti-inflammatory Mechanism of (-)-Zeylenol

Anticancer Activity

(-)-Zeylenol has shown significant cytotoxicity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines.[1] Its anticancer effect is mediated through the induction of apoptosis, or programmed cell death. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[1]

Cytotoxicity of (-)-Zeylenol:

| Cell Line | IC₅₀ (µM) | Source |

| MDA-MB231 (Breast Cancer) | 54 ± 10 | [1] |

| HepG2 (Hepatocellular Carcinoma) | > 80 | [1] |

| K562 (Leukemia) | 204.0 | [3] |

digraph "Apoptosis_Pathway" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Zeylenol" [label="(-)-Zeylenol", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cancer_Cell" [label="Cancer Cell\n(e.g., MDA-MB231)"]; "Apoptotic_Signal" [label="Initiation of\nApoptotic Signal"]; "Caspase3_Activation" [label="Caspase-3 Activation"]; "Apoptosis" [label="Apoptosis\n(Programmed Cell Death)"];

"Zeylenol" -> "Cancer_Cell"; "Cancer_Cell" -> "Apoptotic_Signal"; "Apoptotic_Signal" -> "Caspase3_Activation"; "Caspase3_Activation" -> "Apoptosis"; }

Figure 3. Anticancer Mechanism of (-)-Zeylenol via Caspase-3 Activation

In addition to its cytotoxic effects, (-)-Zeylenol has also been reported to exhibit α-glucosidase inhibitory activity, with an IC₅₀ value of 35.6 µM, suggesting its potential in the management of diabetes.[3]

Isolation and Purification

(-)-Zeylenol is naturally sourced from the plant Uvaria grandiflora. The general workflow for its isolation involves the following steps:

-

Extraction: The air-dried and powdered plant material (typically stems or leaves) is extracted with organic solvents such as ethyl acetate or a mixture of dichloromethane and methanol.[2][3][4]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning and column chromatography to separate the complex mixture of phytochemicals into fractions with varying polarities.[2][3]

-

Purification: The fraction containing (-)-Zeylenol is further purified using techniques such as silica gel column chromatography and Sephadex LH-20 chromatography to yield the pure compound.[3][5]

Figure 4. General Workflow for the Isolation of (-)-Zeylenol

Synthesis

To date, a total synthesis of (-)-Zeylenol has not been reported in the literature. However, the total synthesis of a structurally related natural product, (+)-Zeylenone, has been achieved.[6] This suggests that a synthetic route to (-)-Zeylenol is feasible and would be a valuable endeavor to enable further pharmacological studies and the synthesis of novel analogs.

Conclusion and Future Perspectives

(-)-Zeylenol is a promising natural product with demonstrated anti-inflammatory and anticancer activities. Its unique polyoxygenated cyclohexene structure presents an interesting scaffold for medicinal chemistry exploration. Further research is warranted to fully elucidate its mechanism of action, conduct comprehensive preclinical evaluation, and develop a scalable synthetic route. These efforts will be crucial in harnessing the therapeutic potential of (-)-Zeylenol for the development of novel drugs for the treatment of inflammatory diseases and cancer.

References

-

Hongthong, S., et al. (2014). Antioxidant and antimicrobial alkaloids isolated from twigs of Uvaria grandiflora Roxb. ScienceAsia, 40(5), 336-341. Available at: [Link]

-

Nyandoro, S. S., et al. (2022). Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity. ACS Omega, 7(50), 46544-46553. Available at: [Link]

-

Boonthum, A., et al. (2024). Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Phytochemistry Letters, 59, 10-16. Available at: [Link]

-

Zhao, W., Fan, C., & Qin, G. (1999). A study on major chemical components of Uvaria grandiflora. Zhongguo Zhong Yao Za Zhi, 24(8), 476-7, 510-1. Available at: [Link]

-

Seangphakdee, P., et al. (2013). Anti-inflammatory and anticancer activities of (−)-zeylenol from stems of Uvaria grandiflora. ScienceAsia, 39(6), 610-614. Available at: [Link]

-

Xu, X., et al. (2021). Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives. Bioorganic Chemistry, 116, 105333. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceasia.org [scienceasia.org]

- 5. [A study on major chemical components of Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Zeylenol (CAS No. 78804-17-8): A Technical Guide on its Anti-inflammatory and Antitumor Properties

Introduction

Zeylenol, a polyoxygenated cyclohexene natural product, has emerged as a compound of significant interest within the scientific community.[1] Isolated from the stems of Uvaria grandiflora, this molecule has demonstrated potent biological activities, notably in the realms of anti-inflammatory and antitumor applications.[2][3][4] This technical guide provides a comprehensive overview of the known properties of Zeylenol, offering insights into its mechanism of action and practical guidance for its investigation in a research setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further exploration of Zeylenol's therapeutic potential.

Physicochemical Properties of Zeylenol

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Zeylenol is a white to off-white solid with the molecular formula C₂₁H₂₀O₇ and a molecular weight of 384.38 g/mol .[1] For optimal stability, it should be stored at -20°C and protected from light.[1] The key physicochemical properties of Zeylenol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 78804-17-8 | [1] |

| Molecular Formula | C₂₁H₂₀O₇ | [1] |

| Molecular Weight | 384.38 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | -20°C, protect from light | [1] |

| Chemical Name | 5-Cyclohexene-1,2,3,4-tetrol, 2-[(benzoyloxy)methyl]-, 4-benzoate, (1S,2R,3S,4R)- | [1] |

Biological Activities and Mechanism of Action

Zeylenol exhibits a spectrum of biological activities, with its anti-inflammatory and antitumor effects being the most prominently studied.

Antitumor Activity: Induction of Apoptosis in Breast Cancer Cells

Zeylenol has shown significant cytotoxic effects against human breast cancer cells, specifically the MDA-MB-231 cell line.[1] The primary mechanism underlying this cytotoxicity is the induction of apoptosis.[1] Research has demonstrated that Zeylenol triggers apoptosis in these cells through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] The half-maximal inhibitory concentration (IC₅₀) for Zeylenol against MDA-MB-231 cells has been reported to be approximately 54 ± 10 µM.[1] In contrast, its cytotoxicity against hepatocellular carcinoma HepG2 cells was found to be lower, with an IC₅₀ value greater than 80 µM.[1]

The precise signaling pathway leading to caspase-3 activation by Zeylenol is an area of ongoing investigation. However, based on established apoptotic pathways, a putative mechanism can be proposed, as illustrated in the diagram below.

Caption: Putative apoptotic pathway induced by Zeylenol in MDA-MB-231 cells.

Anti-inflammatory Activity

Zeylenol has demonstrated potent anti-inflammatory effects. In an in vivo study using an ethyl phenylpropiolate-induced rat ear edema model, Zeylenol significantly inhibited edema formation.[5] At a dose of 1 mg/ear, it showed an inhibitory effect comparable to the standard anti-inflammatory drug phenylbutazone.[5] The proposed mechanism of action for its anti-inflammatory properties is the inhibition of the synthesis or release of various inflammatory mediators, such as histamine, serotonin, bradykinin, and prostaglandins.[5]

The specific molecular targets of Zeylenol within the inflammatory cascade have yet to be fully elucidated. The diagram below illustrates a generalized workflow for assessing the anti-inflammatory potential of a compound like Zeylenol.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of Zeylenol.

Experimental Protocols

The following protocols are provided as a guide for the investigation of Zeylenol's biological activities. These are generalized methodologies and may require optimization based on specific experimental conditions and cell lines.

Cytotoxicity Assay using MTT

This protocol outlines a method to determine the cytotoxic effects of Zeylenol on a cancer cell line, such as MDA-MB-231.

Materials:

-

Zeylenol (CAS No. 78804-17-8)

-

MDA-MB-231 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of Zeylenol in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective Zeylenol concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the Zeylenol concentration to determine the IC₅₀ value.

In Vitro Nitric Oxide (NO) Production Assay

This protocol describes a method to assess the anti-inflammatory activity of Zeylenol by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Zeylenol (CAS No. 78804-17-8)

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of Zeylenol for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent to each well.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production by Zeylenol compared to the LPS-only control.

Conclusion and Future Directions

Zeylenol (CAS No. 78804-17-8) is a promising natural product with well-documented anti-inflammatory and antitumor activities. Its ability to induce apoptosis in breast cancer cells via caspase-3 activation highlights its potential as a lead compound for cancer chemotherapy. Furthermore, its significant anti-inflammatory effects warrant further investigation into its mechanism of action and potential therapeutic applications for inflammatory diseases.

Future research should focus on elucidating the complete signaling pathways involved in Zeylenol-induced apoptosis and inflammation. Identifying the direct molecular targets of Zeylenol will be crucial for its development as a therapeutic agent. Further in vivo studies are also necessary to evaluate its efficacy, safety, and pharmacokinetic profile in more complex biological systems. The information and protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this fascinating and potent natural compound.

References

-

Seangphakdee, P., et al. (2013). Anti-inflammatory and anticancer activities of (−)-zeylenol from stems of Uvaria grandiflora. ScienceAsia, 39(1), 610-614. [Link]

-

ResearchGate. Anti-inflammatory activity of zeylenol. [Link]

Sources

An In-depth Technical Guide on the Anti-inflammatory Bioactivity of Zeylenol

Abstract: The inflammatory response, a critical component of innate immunity, can lead to chronic and debilitating diseases when dysregulated. Natural products represent a vast repository of chemical diversity with significant therapeutic potential. Among these, Zeylenol, a polyoxygenated cyclohexene derivative isolated from Uvaria grandiflora, has demonstrated notable anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of Zeylenol's anti-inflammatory bioactivity, its putative mechanisms of action, and detailed protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents.

Introduction: The Therapeutic Potential of Zeylenol

Zeylenol is a naturally occurring compound derived from the ethanolic stem extract of Uvaria grandiflora, a plant belonging to the Annonaceae family.[2] Structurally, it is characterized as (-)-zeylenol.[1] Initial investigations into its biological activities have revealed promising anti-inflammatory effects, suggesting its potential as a lead compound for the development of new therapeutics for inflammatory disorders. The primary proposed mechanism for its anti-inflammatory action is the inhibition of the synthesis or release of key inflammatory mediators.[2]

Putative Mechanisms of Anti-inflammatory Action

The inflammatory cascade is a complex process involving a multitude of signaling pathways and molecular mediators. While research on Zeylenol is ongoing, preliminary evidence and parallels with other anti-inflammatory compounds suggest several potential mechanisms of action.

Inhibition of Pro-inflammatory Mediators

A key aspect of inflammation is the production of signaling molecules that orchestrate the inflammatory response. Zeylenol's anti-inflammatory activity is thought to stem from its ability to inhibit the synthesis or release of various inflammatory mediators.[1] This includes substances like bradykinin, histamine, prostaglandins, and serotonin, which are known to increase vascular permeability and lead to edema.[2]

Modulation of the Cyclooxygenase (COX) Pathway

A probable target for Zeylenol is the cyclooxygenase (COX) enzyme system. COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are central mediators of pain and inflammation.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] While direct inhibition of COX-2 by Zeylenol has not been definitively demonstrated, its ability to reduce edema in a manner similar to the non-selective COX inhibitor phenylbutazone suggests a potential interaction with this pathway.[2] It is hypothesized that Zeylenol may act as a selective COX-2 inhibitor, which would account for its anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[5][6]

Interference with the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7][8] Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8][9] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.[7][8] It is plausible that Zeylenol exerts its anti-inflammatory effects by interfering with the NF-κB signaling cascade, possibly by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][9] This would prevent the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB signaling pathway by Zeylenol.

Experimental Evaluation of Zeylenol's Bioactivity

To rigorously assess the anti-inflammatory properties of Zeylenol, a combination of in vivo and in vitro assays is recommended.

In Vivo Assessment: Ethyl Phenylpropiolate (EPP)-Induced Ear Edema in Rats

This model is a standard method for evaluating acute topical anti-inflammatory activity.

Protocol:

-

Animal Model: Male Wistar rats (200-250g) are used.

-

Groups:

-

Vehicle control (acetone).

-

Positive control: Phenylbutazone (1 mg/ear).

-

Test group: Zeylenol (1 mg/ear).

-

-

Procedure:

-

Dissolve Zeylenol and phenylbutazone in acetone.

-

Apply 20 µL of the test or control solution to the inner and outer surfaces of the right ear.

-

Simultaneously induce inflammation by applying EPP (1 mg/ear) to the same ear.

-

Measure ear thickness using a digital caliper at 15, 30, 60, and 120 minutes post-application.

-

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control.

Expected Outcome: A significant reduction in ear thickness in the Zeylenol-treated group compared to the control group would indicate potent anti-inflammatory activity.[2] A study showed that at a dose of 1 mg/ear, (-)-zeylenol significantly inhibited edema formation by 90%, 69%, 52%, and 52% after 15, 30, 60, and 120 minutes, respectively.[1]

| Time Point | Phenylbutazone (% Inhibition) | Zeylenol (% Inhibition) |

| 15 min | ~90% | 90% |

| 30 min | ~70% | 69% |

| 60 min | ~55% | 52% |

| 120 min | ~50% | 52% |

Table 1: Comparative anti-inflammatory activity of Zeylenol and Phenylbutazone in the EPP-induced ear edema model. Data is approximate based on published findings.[1]

In Vitro Mechanistic Assays

To elucidate the molecular mechanisms underlying Zeylenol's anti-inflammatory effects, a series of in vitro assays should be performed using a relevant cell line, such as murine macrophages (RAW 264.7).

Caption: Experimental workflow for in vitro evaluation of Zeylenol.

3.2.1. Nitric Oxide (NO) Production Assay

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator, via the induction of inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable breakdown product of NO.

Protocol:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Zeylenol for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

3.2.2. Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.

Protocol:

-

Sample Collection: Collect the cell culture supernatant from the NO production assay.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

-

Data Analysis: Calculate the concentration of each cytokine based on the standard curve.

3.2.3. Western Blot Analysis for NF-κB and COX-2 Pathway Proteins

Principle: Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

Protocol:

-

Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p-IκBα, IκBα, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

Zeylenol has emerged as a promising natural compound with significant anti-inflammatory properties. The evidence to date suggests that its bioactivity is likely mediated through the inhibition of pro-inflammatory mediators, potentially via modulation of the COX and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the further investigation and validation of Zeylenol's therapeutic potential.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular targets of Zeylenol.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Zeylenol to optimize its anti-inflammatory activity and pharmacokinetic properties.

-

Preclinical and Clinical Studies: Evaluating the safety and efficacy of Zeylenol in more advanced preclinical models and eventually in human clinical trials.

The continued exploration of Zeylenol and similar natural products holds great promise for the development of the next generation of anti-inflammatory therapies.

References

-

Seangphakdee, C., et al. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ResearchGate. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tylenol (acetaminophen)? Dr.Oracle. [Link]

-

Attiq, A., et al. (2017). Annonaceae: Breaking the Wall of Inflammation. ResearchGate. [Link]

-

Dr.Oracle. (2025). Does acetaminophen (Tylenol) prevent the formation of prostaglandins by directly inhibiting cyclooxygenase (COX) enzymes? Dr.Oracle. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

-

GoodRx. (2025). How Does Acetaminophen Work? All About Tylenol's Mechanism of Action. GoodRx. [Link]

-

Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. [Link]

-

Sui, J., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

-

Vojdani, A., et al. (2021). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. MDPI. [Link]

-

Ghanem, C. I., et al. (2007). Acetaminophen selectively suppresses peripheral prostaglandin E2 release and increases COX-2 gene expression in a clinical model of acute inflammation. PubMed. [Link]

-

Boutaud, O., et al. (2002). Acetaminophen inhibits NF-kappaB activation by interfering with the oxidant signal in murine Hepa 1-6 cells. PubMed. [Link]

-

Hinz, B., et al. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. PubMed. [Link]

-

Lee, Y. Y., et al. (2011). Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages. PubMed. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

-

Kumar, S., et al. (2015). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. PubMed Central. [Link]

-

Gaitanou, M., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

-

E. T., Ohashi, N. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. [Link]

-

Tripathy, D., & Grammas, P. (2009). Acetaminophen inhibits neuronal inflammation and protects neurons from oxidative stress. Journal of Neuroinflammation. [Link]

-

Kim, K. S., et al. (2015). A combinational effect of acetaminophen and oriental herbs on the regulation of inflammatory mediators in microglia cell line, BV2. KoreaMed Synapse. [Link]

-

Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action. PubMed. [Link]

-

Blazka, M. E., et al. (1995). Role of proinflammatory cytokines in acetaminophen hepatotoxicity. PubMed. [Link]

-

NileRed. (2023). Extracting Paracetamol (Acetaminophen) From Tylenol. YouTube. [Link]

-

Koyama, T., et al. (2000). Effect of aspirin and acetaminophen on proinflammatory cytokine-induced pain behavior in mice. PubMed. [Link]

-

Tufts School of Medicine. (2022). How Does Acetaminophen Work?. Tufts School of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Acetaminophen Mechanism of Action: How Does Tylenol Work? - GoodRx [goodrx.com]

- 5. droracle.ai [droracle.ai]

- 6. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary In-Vitro Evaluation of Zeylenol's Anticancer Properties

This document provides a comprehensive technical framework for conducting preliminary in-vitro studies to assess the anticancer potential of Zeylenol, a polyoxygenated cyclohexene derived from plants of the Uvaria genus.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product screening. It offers not just protocols, but the underlying scientific rationale to empower researchers to design, execute, and interpret a foundational set of experiments.

Introduction: The Scientific Rationale for Investigating Zeylenol

Zeylenol is a natural compound isolated from the stems of plants such as Uvaria grandiflora.[1] Preliminary studies have indicated its potential as both an anti-inflammatory and an anticancer agent.[1] Specifically, (-)-zeylenol has demonstrated dose-dependent cytotoxicity against the human breast cancer cell line MDA-MB-231 and the hepatocellular carcinoma cell line HepG2.[1] For MDA-MB-231 cells, the reported IC50 value is approximately 54 μM, with evidence suggesting that the mechanism of cell death involves apoptosis, mediated at least in part by the activation of caspase-3.[1]

This initial evidence provides a strong impetus for a more detailed in-vitro investigation. The primary objectives of the experimental workflow outlined in this guide are:

-

To corroborate and accurately quantify the cytotoxic effects of Zeylenol on relevant cancer cell lines.

-

To definitively characterize the mode of cell death (apoptosis vs. necrosis).

-

To investigate the impact of Zeylenol on cell cycle progression.

-

To explore the molecular machinery of apoptosis by examining key regulatory proteins.

This guide will focus on the MDA-MB-231 breast cancer cell line as a model system, based on the existing public data.

Experimental Design & Workflow

A logical and sequential workflow is critical for building a coherent dataset. The proposed investigation follows a tiered approach, starting with broad screening for cytotoxic activity and progressively moving towards more specific mechanistic assays.

Caption: Hypothetical intrinsic apoptosis pathway activated by Zeylenol.

Protocol:

-

Protein Extraction: After treatment with Zeylenol, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [2]5. Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [2]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST for 10 minutes each. [2]8. Secondary Antibody Incubation: Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [2]9. Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [2]10. Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

Data Summary and Interpretation

All quantitative data should be presented clearly for comparison. The results of these experiments will provide a multi-faceted view of Zeylenol's in-vitro anticancer activity.

Table 1: Summary of Expected Quantitative Data

| Assay | Key Parameter Measured | Expected Outcome with Zeylenol Treatment |

| MTT Assay | IC50 Value (µM) | A quantifiable and reproducible IC50 value, indicating dose-dependent cytotoxicity. |

| Annexin V/PI Staining | Percentage of Apoptotic Cells (Early and Late) | A significant increase in the percentage of Annexin V positive cells compared to the vehicle control. |

| Cell Cycle Analysis | Percentage of Cells in G0/G1, S, G2/M Phases | An accumulation of cells in a specific phase (e.g., G2/M arrest), indicating cell cycle disruption. |

| Caspase-3 Activity | Fold-Increase in Caspase-3 Activity | A significant increase in colorimetric signal, confirming activation of executioner caspases. |

| Western Blot Analysis | Relative Protein Expression (Bcl-2/Bax Ratio, Cleaved Caspase-3) | A decreased Bcl-2/Bax ratio and an increased level of cleaved caspase-3 protein. |

Conclusion

The methodologies described in this guide provide a robust and scientifically sound approach for the preliminary in-vitro evaluation of Zeylenol. Successful completion of these studies will establish the compound's cytotoxic potency, confirm an apoptotic mechanism of action, and provide initial insights into the molecular pathways involved. These foundational data are an indispensable prerequisite for justifying further preclinical development, including more advanced mechanistic studies and subsequent in-vivo efficacy trials.

References

-

Seangphakdee, A., et al. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of zeylenol. ResearchGate. Available at: [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. Available at: [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

-

Unknown. (n.d.). The Annexin V Apoptosis Assay. Unknown Source. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

GenScript. (n.d.). Caspase-3 Colorimetric Assay Kit. GenScript. Available at: [Link]

-

protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

-

YouTube. (2020). Apoptosis assays: western blots. YouTube. Available at: [Link]

-

ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. ResearchGate. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Available at: [Link]

-

ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... ResearchGate. Available at: [Link]

Sources

The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Zeylenol

Foreword: Unveiling Zeylenol, a Polyoxygenated Cyclohexene of Therapeutic Promise

Within the intricate tapestry of natural products, the genus Uvaria (family Annonaceae) stands out as a rich reservoir of unique bioactive compounds. Among these, Zeylenol, a highly functionalized polyoxygenated cyclohexene, has garnered significant attention from the scientific community. Its complex stereochemistry and promising pharmacological activities, including anti-inflammatory and potential anticancer properties, underscore the importance of understanding its natural origins and developing robust methods for its isolation. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the natural sources of Zeylenol and a practical, field-proven guide to its extraction, isolation, and purification. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to empower researchers in their quest to unlock the full therapeutic potential of this remarkable natural compound.

I. Natural Provenance: The Botanical Fount of Zeylenol

Zeylenol is a secondary metabolite primarily biosynthesized by plant species belonging to the genus Uvaria. These plants are predominantly found in the tropical regions of Asia and Africa. Phytochemical investigations have confirmed the presence of Zeylenol in several Uvaria species, with its concentration varying depending on the species, geographical location, and the specific plant part.

Key Botanical Sources:

-

Uvaria zeylanica : As the name suggests, this species is a significant source of Zeylenol and is where the compound was first discovered.

-

Uvaria grandiflora : The stems and roots of this species have been identified as potent sources for the isolation of (-)-Zeylenol.

-

Uvaria rufa : The stem of this plant has also been reported to yield (+)-Zeylenol.

-

Uvaria boniana : While this species is noted for other polyoxygenated cyclohexenes, the isolation methodologies are highly relevant to Zeylenol.

-

Uvaria chamae : This species is another recognized source of Zeylenol.

The primary repositories of Zeylenol within these plants are typically the stems and root bark . This localization suggests a potential role for the compound in the plant's defense mechanisms. For researchers embarking on the isolation of Zeylenol, a thorough botanical identification and selection of the appropriate plant material are the foundational steps to a successful extraction campaign.

II. From Plant to Pure Compound: A Methodical Approach to Isolation

The isolation of Zeylenol from its natural matrix is a multi-step process that leverages the compound's physicochemical properties. The general workflow involves extraction from the plant material, followed by a series of chromatographic purifications to separate Zeylenol from the complex mixture of other phytochemicals.

A. The Initial Step: Solvent Extraction

The journey to pure Zeylenol begins with the efficient extraction of the compound from the dried and powdered plant material. The choice of solvent is critical and is dictated by the polarity of Zeylenol. As a polyoxygenated molecule, Zeylenol exhibits moderate polarity.

Recommended Solvents:

-

Methanol (MeOH): Widely used for the extraction of polar and moderately polar compounds.

-

Ethanol (EtOH): A greener alternative to methanol, offering similar extraction efficiency for compounds like Zeylenol.

-

Ethyl Acetate (EtOAc): Can be used for selective extraction, targeting compounds of intermediate polarity.

Rationale for Solvent Selection: The hydroxyl and other oxygen-containing functional groups in Zeylenol's structure render it soluble in polar organic solvents like methanol and ethanol. These solvents effectively penetrate the plant cell walls to dissolve and extract the target compound.

A Generalized Extraction Protocol:

-

Preparation of Plant Material: The collected plant material (stems or root bark) is air-dried in the shade to preserve the chemical integrity of the constituents and then ground into a coarse powder to increase the surface area for solvent penetration.

-